Melting Point Differentiation as a Proxy for Isomeric Purity and Process Control
The meta-chloro substitution pattern in 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one results in a distinct melting point range of 127-127.5 °C . This is significantly lower than that of its para-chloro isomer, 1-(4-chlorophenyl)-3-methyl-2-pyrazolin-5-one (CAS 13024-90-3), which has a reported melting point range of 167-171 °C . The ~40°C difference provides a simple, quantifiable analytical check for identity and isomeric purity, which is critical for procurement and quality control in synthesis where the correct isomer is essential for downstream reactivity.
| Evidence Dimension | Melting Point (°C) |
|---|---|
| Target Compound Data | 127-127.5 °C |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-3-methyl-2-pyrazolin-5-one (CAS 13024-90-3) at 167-171 °C |
| Quantified Difference | ~40 °C lower |
| Conditions | Literature-reported melting points under standard conditions. |
Why This Matters
A lower and distinct melting point allows for rapid verification of the correct meta-chloro isomer, preventing costly synthetic failures that could arise from accidental procurement or use of the ortho- or para-chloro analogs.
